molecular formula C8H5N2NaO2S B11818089 Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate

Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate

Cat. No.: B11818089
M. Wt: 216.19 g/mol
InChI Key: WOGYFXOYQUSBQV-UHFFFAOYSA-M
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Description

Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of thienopyrimidines, which combines a thiophene ring with a pyrimidine ring, contributes to their wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thienopyrimidines, including Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods: Industrial production of thienopyrimidines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other thienopyrimidine derivatives .

Properties

Molecular Formula

C8H5N2NaO2S

Molecular Weight

216.19 g/mol

IUPAC Name

sodium;2-thieno[2,3-d]pyrimidin-4-ylacetate

InChI

InChI=1S/C8H6N2O2S.Na/c11-7(12)3-6-5-1-2-13-8(5)10-4-9-6;/h1-2,4H,3H2,(H,11,12);/q;+1/p-1

InChI Key

WOGYFXOYQUSBQV-UHFFFAOYSA-M

Canonical SMILES

C1=CSC2=NC=NC(=C21)CC(=O)[O-].[Na+]

Origin of Product

United States

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